molecular formula C9H12N2O B1267696 2-(Benzylamino)acetamide CAS No. 39796-49-1

2-(Benzylamino)acetamide

Cat. No. B1267696
CAS RN: 39796-49-1
M. Wt: 164.2 g/mol
InChI Key: COMVTJIXFQQFIN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives, including structures similar to 2-(Benzylamino)acetamide, often involves the reaction of amine groups with acyl chlorides or anhydrides. For instance, a study on the synthesis of acetamide derivatives employs palladium-catalyzed reactions and other methods to achieve the desired compounds (Gabriele et al., 2007). These processes highlight the versatility and efficacy of modern synthetic routes in creating complex acetamide structures.

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including 2-(Benzylamino)acetamide, is characterized by the presence of an amide functional group attached to an aromatic moiety. This arrangement significantly influences the compound's physical and chemical properties. NMR and IR spectroscopy are common techniques used for structure elucidation, providing detailed information about the compound's molecular framework (Duran & Canbaz, 2013).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, including nucleophilic substitution and condensation, largely due to the reactivity of the amide group. The chemical properties of these compounds, such as reactivity towards acids and bases, are influenced by the electronic nature of the substituents on the aromatic ring. The study on novel synthesis routes for acetamides showcases the potential for diverse chemical transformations (Langer & Schroeder, 2004).

Physical Properties Analysis

The physical properties of 2-(Benzylamino)acetamide, such as melting point, solubility, and crystalline form, are determined by its molecular structure. The amide linkage contributes to hydrogen bonding, influencing its solubility in various solvents and melting point range. Studies on related compounds provide insights into how modifications in the molecular structure affect these physical properties.

Chemical Properties Analysis

The chemical properties of 2-(Benzylamino)acetamide, including acidity, basicity, and reactivity, are pivotal for its potential applications. The amide group's resonance stabilization affects its chemical behavior, making it less reactive than esters but capable of undergoing specific chemical transformations. The pKa values and reaction mechanisms of similar compounds have been studied to understand their chemical behavior better (Shaabani et al., 2008).

Scientific Research Applications

  • Synthesis of Drug Precursors : Duran and Canbaz (2013) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivative compounds, which are drug precursors. They confirmed the structures of these compounds using NMR, FTIR, MS, and elemental analysis. The acidity constants of these acetamide derivatives were determined through UV spectroscopic studies (Duran & Canbaz, 2013).

  • Chemical Synthesis and Neuroprotective Potential : A study by Ghosh et al. (2008) discussed the synthesis of 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, a novel anilidoquinoline derivative, and evaluated its therapeutic efficacy in treating Japanese encephalitis. This compound showed significant antiviral and antiapoptotic effects in vitro (Ghosh et al., 2008).

  • Organic Chemistry and Synthesis : Qiu et al. (2017) described the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, which is useful in the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide. This process is significant for its mild conditions and switchable synthesis capability depending on different neighboring groups (Qiu et al., 2017).

  • Pharmaceutical Research : Schenone et al. (2000) synthesized a series of substituted 3-(arylamino)-4,5-dihydro-2H-benz[g]indazol-2-yl acetamides and tested them for anti-inflammatory and antinociceptive activity. They noted particularly strong effects in the morpholino derivative (Schenone et al., 2000).

  • Analgesic Activity of Acetamide Derivatives : Kaplancıklı et al. (2012) synthesized some acetamide derivatives and investigated their analgesic activities. These compounds showed significant decrease in acetic acid-induced writhing responses and increase in hot-plate and tail-clip latencies in mice (Kaplancıklı et al., 2012).

  • Crystallography : Studies on the crystal structures of various 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have been conducted by Subasri et al. (2017) and others. These studies provide valuable insights into the molecular conformation and intramolecular interactions of these compounds (Subasri et al., 2017).

  • Dynamic NMR Properties : Research by Samimi et al. (2010) focused on the dynamic NMR properties of 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl] acetamide, revealing interesting characteristics for the methylene protons adjacent to the azomethine group (Samimi et al., 2010).

  • Molecular Docking and Analgesic Activity : Kumar et al. (2019) synthesized 2-chloro-N,N-diphenylacetamide derivatives and evaluated their analgesic activity. They also performed molecular docking studies on COX-1 and COX-2 enzymes, identifying a new lead compound as an analgesic agent (Kumar et al., 2019).

  • Friedel–Craft’s Acylation : Kumar et al. (2014) developed an acetamide/SO2Cl2 reagent for effective Friedel–Craft’s acylation of aromatic compounds, demonstrating its efficiency and speed under various conditions (Kumar et al., 2014).

  • Photocatalytic Degradation of Paracetamol : Jallouli et al. (2017) investigated the photocatalytic degradation of acetaminophen (N-(4-hydroxyphenyl)acetamide) using TiO2 nanoparticles. This study is relevant for understanding the environmental implications and degradation pathways of pharmaceutical compounds (Jallouli et al., 2017).

Safety And Hazards

Exposure to 2-(Benzylamino)acetamide may cause irritation to the mucous membranes, skin, and eyes. It can also cause corneal damage . It is combustible and generates toxic gas or fumes when heated .

Future Directions

2-(Benzylamino)acetamide has gained recognition in various fields of research and industry due to its unique properties. It is being studied for its potential use in developing new drugs to combat antimicrobial resistance and cancer treatment .

properties

IUPAC Name

2-(benzylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-9(12)7-11-6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMVTJIXFQQFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50330960
Record name 2-(benzylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50330960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)acetamide

CAS RN

39796-49-1
Record name 2-[(Phenylmethyl)amino]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39796-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(benzylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50330960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
ZMB Ramadan, KF Tipton - Jordan Journal of Biological Sciences, 2016 - jjbs.hu.edu.jo
The interactions of the anticonvulsant 2-n-pentylaminoacetamideanalogue, 2-benzylamino acetamide (FCE 25692) with MAO-B from rat and Ox liver mitochondria have been studied. …
Number of citations: 1 www.jjbs.hu.edu.jo
ZMB Ramadan, KF Tipton, MM El Deib - Biochemistry Letters, 2016 - journals.ekb.eg
… comparative kinetic studies on the behavior of the analogues, 2-benzylamino acetamide (FCE 25692 ) as a substrate and an inhibitor of MAO-B from human liver mitochondria and the …
Number of citations: 4 journals.ekb.eg
EM O'Brien, P Dostert, P Pevarello, KF Tipton - Biochemical pharmacology, 1994 - Elsevier
A series of analogues of the anticonvulsant drug milacemide (2-(n-pentylamino)-acetamide; Compound I) has been synthesized: 2-(benzylamino)acetamide (Compound II), 2-(…
Number of citations: 15 www.sciencedirect.com
ZB Ramadan, K Tipton - Biochemistry Letters, 2016 - journals.ekb.eg
Background:The interactions of the anticonvulsant (S)-2-[4- (3-Flouro-Benzyloxy) Benzylamino]- Propionamide (FCE 26743) with MAO-A and MAO -B from human and rat liver …
Number of citations: 4 journals.ekb.eg
H Kohn, KN Sawhney, P LeGall… - Journal of medicinal …, 1991 - ACS Publications
Potent anticonvulsant activity has been reported for (R, S)-2-acetamido-N-benzyl-2-methylacetamide (2a). Select «-heteroatom substituted derivatives of 2a have been prepared (26 …
Number of citations: 75 pubs.acs.org
EM O'Brien, P Dostert, KF Tipton - Biochemical pharmacology, 1995 - Elsevier
Oxidation of the anticonvulsant drug milacemide [2-n-(pentylamino)acetamide] by monoamine oxidase-B (MAO-B) has been reported to be important in terminating its activity. …
Number of citations: 18 www.sciencedirect.com
M Bergagnini, K Fukushi, J Han, N Shibata… - Organic & …, 2014 - pubs.rsc.org
The work being reported here deals with the design of a new type of “N–H” Ni(II) complexes of glycine Schiff bases and study general aspects of their reactivity. It was confirmed that the …
Number of citations: 36 pubs.rsc.org
O Afzal, MS Akhtar, S Kumar, MR Ali, M Jaggi… - European Journal of …, 2016 - Elsevier
A total of thirty five new N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide derivatives were synthesized and structures of all the compounds were confirmed on the basis of elemental …
Number of citations: 22 www.sciencedirect.com
MA Potopnyk, S Jarosz - European Journal of Organic …, 2013 - Wiley Online Library
New “unsymmetrical”, sucrose‐based diaza‐crown ethers have been designed and prepared from monosilylated hexa‐O‐benzylsucrose derivatives. The enantioselective …
J Han, T Ono, H Uekusa, KD Klika… - Dalton Transactions, 2014 - pubs.rsc.org
Chirally switchable Ni(II) and Pd(II) complexes were synthesized and fully characterized by X-ray crystallography and additionally by spectroscopic means (NMR and MS). The …
Number of citations: 3 pubs.rsc.org

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